molecular formula C15H20N2O5 B4354860 1-(2,6-DIMETHYLMORPHOLINO)-2-(4-NITROPHENOXY)-1-PROPANONE

1-(2,6-DIMETHYLMORPHOLINO)-2-(4-NITROPHENOXY)-1-PROPANONE

Cat. No.: B4354860
M. Wt: 308.33 g/mol
InChI Key: UYOHAZXKVJSVJY-UHFFFAOYSA-N
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Description

1-(2,6-DIMETHYLMORPHOLINO)-2-(4-NITROPHENOXY)-1-PROPANONE is a complex organic compound characterized by its unique structure, which includes a morpholine ring substituted with a 2,6-dimethyl group and a 4-[2-(4-nitrophenoxy)propanoyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-DIMETHYLMORPHOLINO)-2-(4-NITROPHENOXY)-1-PROPANONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-DIMETHYLMORPHOLINO)-2-(4-NITROPHENOXY)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

1-(2,6-DIMETHYLMORPHOLINO)-2-(4-NITROPHENOXY)-1-PROPANONE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,6-DIMETHYLMORPHOLINO)-2-(4-NITROPHENOXY)-1-PROPANONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target. .

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethyl-4-nitrophenol: A precursor in the synthesis of the target compound.

    4-[(2,6-dimethyl-4-nitrophenoxy)acetyl]morpholine: A structurally similar compound with different acylation.

    2,6-dimethyl-4-[2-(4-aminophenoxy)propanoyl]morpholine: A reduced form of the target compound.

Uniqueness

1-(2,6-DIMETHYLMORPHOLINO)-2-(4-NITROPHENOXY)-1-PROPANONE is unique due to its specific substitution pattern and the presence of both a morpholine ring and a nitrophenoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-(4-nitrophenoxy)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-10-8-16(9-11(2)21-10)15(18)12(3)22-14-6-4-13(5-7-14)17(19)20/h4-7,10-12H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOHAZXKVJSVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C(C)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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